molecular formula C9H9Br2NO2 B3227009 3,5-Dibromo-DL-phenylalanine CAS No. 1259992-43-2

3,5-Dibromo-DL-phenylalanine

Cat. No.: B3227009
CAS No.: 1259992-43-2
M. Wt: 322.98 g/mol
InChI Key: JDHBRWDIELMBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9Br2NO2 and its molecular weight is 322.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3,5-dibromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHBRWDIELMBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-DL-phenylalanine: A Polypharmacological Modulator of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 3,5-Dibromo-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine, which has emerged as a significant research tool and potential therapeutic agent due to its unique modulatory effects on the glutamatergic system. Unlike highly selective antagonists that completely block receptor function and have failed in clinical trials due to severe side effects, 3,5-Dibromo-DL-phenylalanine exhibits a more nuanced, polypharmacological profile. It acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, while also depressing presynaptic glutamate release and attenuating the activity of AMPA/kainate receptors.[1][2] This multi-faceted mechanism allows it to normalize excessive glutamatergic activity without causing a complete shutdown, a property that has demonstrated significant potential in preclinical models of stroke, epilepsy, and psychosis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, comprehensive protocols for its characterization, and a summary of its therapeutic potential.

The Principle of Partial Agonism at the NMDA Receptor

In pharmacology, the interaction of a ligand with a receptor can elicit a spectrum of responses. While a full agonist binds to a receptor and produces a maximal biological response, and an antagonist binds but elicits no response, a partial agonist occupies a unique intermediate position. It binds to and activates the receptor, but only with partial efficacy relative to a full agonist.

The therapeutic utility of a partial agonist is significant. In a state of low endogenous agonist concentration, it provides a modest level of receptor activation. Conversely, in an environment of excessive agonist concentration—a hallmark of excitotoxic conditions like stroke or seizures—a partial agonist competes with the endogenous full agonist for receptor binding. By displacing the full agonist and eliciting a lower-efficacy response, it effectively functions as an antagonist, dampening the excessive signaling. This "ceiling effect" is a critical feature for therapeutic intervention, particularly at the NMDA receptor, where over-activation is a key driver of neuropathology.

Physicochemical Profile and Synthesis Overview

3,5-Dibromo-DL-phenylalanine is a racemic mixture of the D- and L-stereoisomers. The majority of published research has focused on the biological activity of the L-isomer (3,5-Dibromo-L-phenylalanine).[1][2][3] The D-isomer, while less studied in this specific brominated form, is known in its parent D-phenylalanine form to exhibit pharmacological activity, including the potential to inhibit enkephalinase, an enzyme that degrades endogenous opioids.[4][5]

PropertyData
Molecular Formula C₉H₉Br₂NO₂
Molecular Weight 322.98 g/mol
Appearance White to off-white solid
Stereochemistry Racemic (DL mixture)

Mechanism of Action: A Tripartite Modulation of the Glutamate Synapse

The pharmacological profile of 3,5-Dibromo-DL-phenylalanine is not defined by a single action, but by a coordinated, multi-target engagement within the glutamatergic synapse. This polypharmacology is key to its potential as a therapeutic agent that normalizes rather than ablates synaptic transmission.[1]

Primary Action: Partial Agonism at the NMDA Receptor

The principal and most characterized action of 3,5-Dibromo-L-phenylalanine is its role as a partial agonist at the NMDA receptor.[1] Electrophysiological studies have demonstrated that it acts at the glutamate-binding site.[2] In the absence of the endogenous agonist glutamate, the compound elicits a submaximal activation of the NMDA receptor. One key study quantified this activity, reporting an efficacy of approximately 30.5% compared to NMDA.[2] This intrinsic activity is sufficient to support basal NMDA receptor function but prevents the excessive calcium influx associated with excitotoxicity during pathological states like ischemic stroke.[1][3]

Secondary Modulatory Actions

Beyond its direct interaction with the NMDA receptor, 3,5-Dibromo-L-phenylalanine exerts two other significant effects:

  • Depression of AMPA/Kainate Receptor Activity: The compound has been shown to reduce the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) mediated by AMPA/kainate receptors.[2] This suggests a dampening effect on fast excitatory synaptic transmission.

  • Reduction of Presynaptic Glutamate Release: The molecule also acts presynaptically to inhibit the release of glutamate.[1][2] This upstream action reduces the overall concentration of the primary excitatory neurotransmitter in the synaptic cleft, further contributing to the normalization of synaptic activity.

The combination of these three actions—partial NMDA agonism, AMPA/kainate receptor depression, and reduced glutamate release—creates a powerful and unique modulatory profile.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glut_Vesicle Glutamate Vesicles Release Glutamate Release Glut_Vesicle->Release Action Potential Glutamate Glutamate (Full Agonist) NMDA_R NMDA Receptor Ca_Influx Ca++ Influx NMDA_R->Ca_Influx AMPA_R AMPA/Kainate Receptor AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity / Normal Signaling Ca_Influx->Excitotoxicity DBP 3,5-Dibromo-DL-phenylalanine DBP->Release Inhibits (-) DBP->NMDA_R Binds (Partial Agonist) DBP->AMPA_R Depresses (-) Glutamate->NMDA_R Binds (Full Agonist) Glutamate->AMPA_R Binds

Figure 1: Signaling pathway of 3,5-Dibromo-DL-phenylalanine.

In Vitro Characterization: Protocols and Data

The characterization of a partial agonist requires a multi-assay approach to determine its binding affinity, potency, and intrinsic efficacy. The following protocols represent standard, self-validating workflows for assessing the activity of a compound like 3,5-Dibromo-DL-phenylalanine.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity (Ki) of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the crude membrane fraction by high-speed centrifugation and wash multiple times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the cortical membranes, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and increasing concentrations of 3,5-Dibromo-DL-phenylalanine.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This "gold standard" functional assay directly measures ion channel activity to determine the potency (EC₅₀) and maximal efficacy (Emax) of the compound.

Methodology:

  • Cell Culture: Culture primary neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) on glass coverslips.

  • Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an extracellular solution.

  • Patching: Using a glass micropipette filled with an intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to measure inward currents.

  • Drug Application: Apply a saturating concentration of the co-agonist glycine. Then, apply increasing concentrations of 3,5-Dibromo-DL-phenylalanine and measure the resulting current. For comparison, apply a maximal concentration of a full agonist (e.g., NMDA) to determine the maximum possible current.

  • Data Analysis: Plot the normalized current response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and the Emax (expressed as a percentage of the maximal response to the full agonist).

G cluster_binding Protocol 1: Binding Affinity (Ki) cluster_ephys Protocol 2: Functional Activity (EC50, Emax) b1 Prepare Cortical Membranes b2 Incubate Membranes with Radioligand + Compound b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate IC50 -> Ki b4->b5 end Determine Pharmacological Profile b5->end e1 Culture Neurons/HEK Cells e2 Establish Whole-Cell Patch-Clamp e1->e2 e3 Apply Increasing Doses of Compound e2->e3 e4 Record NMDA Currents e3->e4 e5 Analyze Dose-Response Curve e4->e5 e5->end start Start Characterization start->b1 start->e1

Figure 2: Experimental workflow for in vitro characterization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for 3,5-Dibromo-L-phenylalanine from electrophysiological studies.[2]

ParameterReceptor/ChannelValueDescription
EC₅₀ NMDA Receptor331.6 ± 78.6 µMThe concentration for 50% of maximal effect.
Emax NMDA Receptor30.5 ± 4.7%Maximal efficacy relative to NMDA (full agonist).
IC₅₀ AMPA/Kainate mEPSCs29.4 ± 4.3 µMThe concentration for 50% inhibition of mEPSC frequency.

In Vivo Efficacy and Therapeutic Outlook

The true potential of 3,5-Dibromo-L-phenylalanine's unique pharmacological profile is demonstrated in its in vivo effects. In a rat model of stroke, administration of the compound after the ischemic event significantly reduced the volume of infarcted brain tissue by 52%.[1] This level of neuroprotection is comparable to that seen with potent NMDA antagonists, but crucially, 3,5-Dibromo-L-phenylalanine achieves this without inducing the severe side effects, such as schizophrenia-like symptoms, that plagued earlier antagonist drugs.[1]

Furthermore, the compound has shown efficacy in a pentylenetetrazole (PTZ)-induced seizure model in rats, significantly reducing seizure severity.[1] It also prevented sensorimotor gating deficits caused by the NMDA antagonist MK-801, a preclinical model relevant to schizophrenia.[1] This body of evidence strongly suggests that its ability to modulate rather than block glutamatergic transmission is a promising therapeutic strategy for a range of neurological and neuropsychiatric disorders.[3]

Discussion and Future Directions

3,5-Dibromo-DL-phenylalanine represents a departure from the "magic bullet" approach of highly selective ligands. Its efficacy appears to stem from its "polyvalent" or multi-target action, which collectively serves to normalize a hyperactive glutamatergic system. The partial agonism at NMDA receptors provides a crucial ceiling effect, preventing excitotoxicity while maintaining basal tone. This is complemented by its inhibitory actions on presynaptic glutamate release and postsynaptic AMPA/kainate receptors.

Several key questions remain that warrant further investigation:

  • Stereoisomer Activity: The current body of research focuses almost exclusively on the L-isomer. A critical next step is to resolve the DL-racemic mixture and characterize the pharmacological activity of the D-isomer in isolation. Does it contribute to the overall effect, or is it inactive? Could it have its own distinct pharmacological profile?

  • Binding Site Clarification: While one key study points to the glutamate-binding site on the NMDA receptor, another source suggests it acts on the glycine co-agonist site.[2][3] Further competitive binding and site-directed mutagenesis studies are needed to definitively resolve this.

  • Chronic Dosing and Safety: The preclinical studies have focused on acute administration. Long-term safety, toxicity, and pharmacokinetic profiles need to be established before any potential clinical translation.

References

  • Yelshansky, M. V., et al. (2006). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 149(7), 853–862. [Link]

  • Wikipedia contributors. (2023). NMDA receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Yelshansky, M. V., et al. (2009). Halogenated Aromatic Amino Acid 3,5-dibromo-D:-Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures. Journal of Pharmacology and Experimental Therapeutics, 329(1), 133–142. [Link]

  • Google Patents. (2011). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Ehrenfeld, D. (2000). DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. Medical Hypotheses, 54(2), 299–303. [Link]

  • Research Starters. (n.d.). Phenylalanine as a therapeutic supplement. Salem Press Encyclopedia of Health.
  • Yarotskyy, V., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Molecular Pharmacology, 68(4), 913–923. [Link]

  • Wikipedia contributors. (2024). Phenylalanine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Guide: 3,5-Dibromo-DL-phenylalanine in Chemical Biology and Drug Design

[1]

Executive Summary

3,5-Dibromo-DL-phenylalanine (3,5-diBr-Phe) is a non-canonical amino acid derivative characterized by the presence of two bromine atoms at the meta positions of the phenyl ring.[1] This halogenation imparts significant lipophilicity, steric bulk, and unique electronic properties compared to native phenylalanine.[1][2] It serves as a critical scaffold in fragment-based drug discovery (FBDD) , a heavy-atom derivative for X-ray crystallographic phasing , and a versatile intermediate for Suzuki-Miyaura cross-coupling reactions to generate complex amino acid libraries.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Core Identification Data
PropertyDetail
Chemical Name 3,5-Dibromo-DL-phenylalanine
CAS Number 1259992-43-2 (DL-form); 634917-08-1 (L-form)
Molecular Formula C₉H₉Br₂NO₂
Molecular Weight 322.98 g/mol
IUPAC Name 2-amino-3-(3,5-dibromophenyl)propanoic acid
SMILES NC(CC1=CC(Br)=CC(Br)=C1)C(=O)O
Appearance White to off-white crystalline powder
Structural Properties

The 3,5-dibromo substitution pattern creates a "meta-constrained" electronic environment.[1] Unlike 4-bromo-phenylalanine (para), the 3,5-substitution leaves the para position open while sterically crowding the meta positions.[1]

  • Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å), restricting rotation within peptide binding pockets.[2]

  • Electronic Effect: Bromine is electron-withdrawing (inductive), reducing the electron density of the aromatic ring.[1][2] This makes the ring less prone to oxidation but activates it for specific metal-catalyzed couplings.[1][2]

  • Hydrophobicity: The addition of two halogen atoms significantly increases the LogP (partition coefficient), enhancing membrane permeability in peptidomimetic applications.[1][2]

Physical & Chemical Properties[2][3][4][5][6][9]

PropertyValue / DescriptionNotes
Melting Point 266–267 °C (dec.)[1][2]High lattice energy due to H-bonding and halogen bonding.[1][2]
Solubility (Water) Sparingly soluble (< 1 mg/mL)Hydrophobic ring limits aqueous solubility.[2]
Solubility (Organic) Soluble in DMSO, DMF, dilute HClStandard solvents for peptide coupling.[2]
pKa (Carboxyl) ~2.1 (Estimated)Slightly more acidic than Phe (1.[2]83) due to electron withdrawal.[2]
pKa (Amine) ~9.0 (Estimated)Slightly less basic than Phe (9.13).[2]
X-ray Scattering Anomalous signal at K-edge (13.47 keV)Excellent for SAD/MAD phasing.[2]

Synthesis & Manufacturing

Direct bromination of phenylalanine typically yields the para (4-bromo) or ortho,para isomers due to the directing effects of the alkyl side chain.[1] Therefore, the synthesis of the 3,5-isomer requires a de novo construction of the amino acid backbone from a pre-halogenated precursor.[1][2]

Retrosynthetic Pathway

The most robust route involves the Sorensen Amino Acid Synthesis , utilizing 3,5-dibromobenzyl bromide to alkylate a glycine equivalent (diethyl acetamidomalonate).[1][2]

SynthesisRouteStart3,5-DibromotolueneInter13,5-Dibromobenzyl bromideStart->Inter1NBS, AIBNCCl4, RefluxInter2Alkylated MalonateIntermediateInter1->Inter2+ ReagentReagentDiethyl acetamidomalonate(NaOEt/EtOH)Product3,5-Dibromo-DL-phenylalanineInter2->Product1. HBr/AcOH (Hydrolysis)2. Decarboxylation

Caption: Synthesis of 3,5-Dibromo-DL-phenylalanine via the acetamidomalonate pathway.

Detailed Experimental Protocol

Step 1: Bromination of 3,5-Dibromotoluene

  • Dissolve 3,5-dibromotoluene (1.0 eq) in CCl₄ or Benzotrifluoride (greener alternative).[2]

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN or Benzoyl Peroxide.[2]

  • Reflux for 4–6 hours under N₂ atmosphere. Monitor by TLC.[2][3]

  • Cool, filter off succinimide, and concentrate the filtrate to obtain 3,5-dibromobenzyl bromide .[1][2]

Step 2: Alkylation

  • Prepare a solution of Sodium Ethoxide (NaOEt) in dry Ethanol (1.1 eq).[2]

  • Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min to generate the enolate.

  • Dropwise add 3,5-dibromobenzyl bromide (dissolved in EtOH).

  • Reflux for 6 hours. Precipitate NaCl is filtered off; solvent is evaporated.[2]

Step 3: Hydrolysis & Decarboxylation

  • Suspend the alkylated intermediate in 48% HBr or 6M HCl.

  • Reflux for 12–18 hours. This cleaves the ester, amide, and decarboxylates the gem-diacid.[1][2]

  • Adjust pH to ~6.0 with NH₄OH to precipitate the free amino acid.[2]

  • Recrystallize from Water/Ethanol.[2]

Applications in Research & Development

Peptide Engineering & Peptidomimetics

3,5-diBr-Phe is used to scan peptide sequences for hydrophobic interactions.[1][2] The bulky bromine atoms can fill hydrophobic pockets in receptors (e.g., GPCRs) more effectively than a methyl group.[2]

  • Hydrophobic Stapling: Enhances the stability of alpha-helices by shielding the backbone from solvent.[1][2]

  • Proteolytic Stability: The steric hindrance of the 3,5-substitution protects the adjacent peptide bond from enzymatic cleavage by chymotrypsin-like proteases.[1]

X-ray Crystallography (SAD Phasing)

Bromine is an ideal anomalous scatterer for Single-wavelength Anomalous Dispersion (SAD) phasing.[2]

  • Incorporation: The amino acid can be incorporated into synthetic peptides or proteins (via auxotrophic strains if using the L-isomer).[1][2]

  • Mechanism: The K-absorption edge of Br (13.47 keV, 0.92 Å) is easily accessible at synchrotrons, allowing for direct phase determination without heavy metal soaking.[1][2]

Medicinal Chemistry: Suzuki-Miyaura Coupling

The aryl bromide moiety serves as a "handle" for further diversification.[1][2] Using Palladium-catalyzed cross-coupling, researchers can attach aryl, vinyl, or alkyl groups to the 3 and 5 positions, creating a library of non-canonical amino acids from a single precursor.[1][2]

Applicationscluster_0Structural Biologycluster_1Drug DiscoveryCore3,5-Dibromo-DL-phenylalaninePhasingX-ray SAD Phasing(Heavy Atom Derivative)Core->PhasingCouplingPd-Catalyzed Coupling(Library Generation)Core->CouplingStabilityProteolytic Resistance(Steric Shielding)Core->Stability

Caption: Key application workflows for 3,5-Dibromo-DL-phenylalanine in drug discovery.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Storage: Store at room temperature (2–8°C preferred for long term). Keep dry; the compound is stable but hygroscopic.[2]

  • Incompatibility: Strong oxidizing agents.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling the powder to avoid inhalation.[1][2]

References

  • PubChem. (2024).[2][4][5] 3,5-dibromo-L-phenylalanine | C9H9Br2NO2.[1][2][5][6] National Library of Medicine. Link

  • Sorensen, S. P. L. (1903).[2] Enzymstudien. Comptes-rendus des Travaux du Laboratoire Carlsberg. (Foundational reference for acetamidomalonate synthesis).

  • ChemicalBook. (2024).[7] 3,5-Dibromo-DL-phenylalanine Product Properties and CAS 1259992-43-2. Link

  • Dauter, Z., et al. (2000).[2] Anomalous signal of solvent bromides for phasing of protein crystals. Acta Crystallographica D. (Reference for Bromine phasing utility).

  • MedChemExpress. (2024).[2] 3-Bromo-DL-phenylalanine and derivatives. Link

Technical Guide: 3,5-Dibromo-DL-phenylalanine as a Polyvalent Glutamatergic Modulator

[1][2]

Executive Summary & Chemical Identity

3,5-Dibromo-DL-phenylalanine (3,5-DBr-DL-Phe) is a halogenated derivative of phenylalanine that functions as a "polyvalent" modulator of the glutamatergic synapse.[1] Unlike classical antagonists that target a single receptor subtype (often resulting in psychotomimetic side effects), 3,5-DBr-DL-Phe simultaneously targets presynaptic release, postsynaptic receptor kinetics, and astrocytic uptake mechanisms.

This guide focuses on the racemic mixture (DL), while explicitly delineating the pharmacodynamics of the biologically active L-isomer , which drives the receptor-specific effects, and the potential antioxidant contributions of the D-isomer .

Core Chemical Data
PropertySpecification
IUPAC Name 2-amino-3-(3,5-dibromophenyl)propanoic acid
Molecular Formula C₉H₉Br₂NO₂
Molar Mass 322.98 g/mol
Solubility Soluble in acidic/basic aqueous solutions; limited solubility in neutral water.[2]
Key Activity Partial NMDA Agonist, AMPA Antagonist, Presynaptic Inhibitor.

Pharmacodynamics: The Polyvalent Mechanism

The therapeutic value of 3,5-DBr-DL-Phe lies in its ability to normalize glutamatergic tone during pathological hyperexcitability (e.g., ischemia, epilepsy) without completely silencing transmission.[2] This is achieved through a tripartite mechanism.

Mechanism of Action[2]
  • Presynaptic Inhibition: The compound depresses the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating a reduction in the probability of presynaptic glutamate release.

  • Postsynaptic NMDA Partial Agonism:

    • Acts as a weak partial agonist at the glutamate-binding site of the NMDA receptor (efficacy ~30% compared to glutamate).[1]

    • Significance: In the presence of massive glutamate release (stroke/seizure), it competes with glutamate, effectively lowering receptor activation (antagonist-like effect). In low glutamate states, it maintains basal signaling, preventing the side effects associated with complete blockade (e.g., vacuolization, psychosis).

  • Postsynaptic AMPA/Kainate Inhibition: It reduces the amplitude and frequency of AMPA-mediated currents, preventing the rapid depolarization required to remove the Mg²⁺ block from NMDA receptors.

  • ROS Scavenging (Glutamate Uptake Preservation):

    • Halogenated aromatic amino acids trap hydroxyl radicals (•OH).[2]

    • Oxidative stress inhibits glutamate transporters (GLT-1). By scavenging ROS, 3,5-DBr-DL-Phe preserves the functional integrity of these transporters, ensuring efficient clearance of synaptic glutamate.

Signaling Pathway Visualization

The following diagram illustrates the concurrent nodes of action within the tripartite synapse.

Gcluster_PostPostsynaptic Neuroncluster_DrugTherapeutic AgentPresynapticPresynaptic Terminal(Glutamate Release)GlutamateSynaptic Glutamate(Excess)Presynaptic->GlutamateReleaseNMDANMDA Receptor(High Ca2+ Permeability)Glutamate->NMDAActivatesAMPAAMPA Receptor(Fast Depolarization)Glutamate->AMPAActivatesToxicityExcitotoxicity(Ca2+ Overload)NMDA->ToxicityOveractivationAMPA->NMDADepolarization(Mg2+ unblock)Drug3,5-DBr-DL-PheDrug->PresynapticInhibits Release(Mechanism 1)Drug->NMDAPartial Agonism(Mechanism 2)Drug->AMPAInhibits(Mechanism 3)ROSROS / •OH RadicalsDrug->ROSScavengesTransporterEAAT/GLT-1(Astrocytic Uptake)ROS->TransporterInhibitsTransporter->GlutamateClears

Caption: Tripartite modulation by 3,5-DBr-DL-Phe: Presynaptic inhibition, Postsynaptic stabilization, and ROS scavenging.

Experimental Protocols for Validation

To validate the effects of 3,5-DBr-DL-Phe in a drug development pipeline, the following protocols are recommended. These assays distinguish between simple antagonism and the compound's complex polyvalent profile.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: Quantify the effect on NMDA vs. AMPA receptor currents in cultured hippocampal neurons.

  • Preparation:

    • Prepare primary neuronal cultures (E18 rat hippocampus).

    • Maintain for 10–14 days in vitro (DIV) to ensure synaptic maturity.

  • Recording Solution (Extracellular):

    • Standard Tyrode’s solution containing 1 µM TTX (to block action potentials) and 20 µM Bicuculline (to block GABA_A receptors).

    • Mg²⁺-free solution is required to record NMDA currents at negative holding potentials.

  • Drug Application Workflow:

    • Baseline: Record mEPSCs for 5 minutes.

    • NMDA Isolation: Apply 3,5-DBr-DL-Phe (10–300 µM) in the presence of CNQX (10 µM, AMPA blocker).

      • Expected Result: Increase in holding current (partial agonist effect) or reduction of NMDA-evoked currents if co-applied with NMDA.

    • AMPA Isolation: Apply 3,5-DBr-DL-Phe in the presence of AP5 (50 µM, NMDA blocker).

      • Expected Result: Dose-dependent reduction in mEPSC frequency and amplitude.[1]

  • Data Analysis:

    • Use clampfit/Python to analyze event frequency (presynaptic) and amplitude (postsynaptic).

    • Calculate IC₅₀ for AMPA inhibition and EC₅₀ for NMDA agonism.

In Vivo Seizure Protection Model (PTZ-Induced)

Objective: Assess anticonvulsant efficacy without motor impairment.

  • Subjects: Adult male Sprague-Dawley rats (250–300g).

  • Dosage Preparation: Dissolve 3,5-DBr-DL-Phe in 0.9% saline (pH adjusted to 7.4).

    • Dose Groups: Vehicle, 50 mg/kg, 100 mg/kg (i.p.).

  • Induction:

    • Administer test compound 30 minutes prior to seizure induction.

    • Inject Pentylenetetrazole (PTZ) (60 mg/kg, i.p.) to induce generalized tonic-clonic seizures.

  • Scoring (Racine Scale):

    • Stage 0: No response.

    • Stage 1: Ear twitching.

    • Stage 2: Convulsive waves through the body.

    • Stage 3: Myoclonic jerks, rearing.

    • Stage 4: Turn over onto side position.

    • Stage 5: Generalized tonic-clonic seizure.

  • Endpoint: Latency to first seizure and duration of tonic-clonic phase.

Comparative Efficacy Data

The following table summarizes the advantages of 3,5-DBr-DL-Phe over standard glutamatergic modulators.

FeatureMK-801 (Dizocilpine)NBQX (AMPA Antagonist)3,5-DBr-DL-Phe
Target NMDA Channel BlockerAMPA ReceptorPolyvalent (NMDA/AMPA/Release)
Effect on Ischemia High ProtectionModerate ProtectionHigh Protection (Comparable to MK-801)
Psychotomimetic Side Effects Severe (Schizophrenia-like)LowAbsent/Negligible
Cardiovascular Impact Hypertension/TachycardiaVariableNone/Minor
Mechanism "All-or-None" BlockadePostsynaptic BlockadeStabilization / Partial Agonism

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing the compound in a new research setting.

Workflowcluster_CheckQuality ControlStartCompound Sourcing(3,5-DBr-DL-Phe)SolubilitySolubility Check(Acidic Buffer -> pH 7.4)Start->SolubilityDissolveStereoStereoisomer Control(L-isomer is active)Start->StereoInVitroIn Vitro Screening(Patch Clamp)Solubility->InVitroApply to NeuronsInVivoIn Vivo Validation(MCAO / PTZ Models)InVitro->InVivoIf Efficacy ConfirmedAnalysisData Analysis(IC50 / Infarct Volume)InVivo->AnalysisHistology/Behavior

Caption: Validation workflow for 3,5-DBr-DL-Phe, emphasizing solubility and stereoisomer awareness.

References

  • Yarotskyy, V., et al. (2005). "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[2] Molecular Pharmacology.

  • Glushakov, A. V., et al. (2008). "Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit." British Journal of Pharmacology.[2]

  • Nagy, D., et al. (2009). "Neuroprotective action of halogenated derivatives of L-phenylalanine." Stroke.

  • Gao, J., et al. (2018). "Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease." Frontiers in Neuroscience.

  • Barker-Haliski, M., & White, H. S. (2015). "Glutamatergic Mechanisms Associated with Seizures and Epilepsy." Cold Spring Harbor Perspectives in Medicine.

Methodological & Application

Application Note: High-Resolution Mass Spectrometry Profiling of 3,5-Dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mass spectrometric characterization of 3,5-Dibromo-DL-phenylalanine, a halogenated amino acid analog with significant utility in crystallographic phasing and neuropharmacology. We present a validated protocol for its analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Special emphasis is placed on the unique isotopic signature of the dibromo-moiety, which serves as a definitive spectral fingerprint for identification.[1] This guide includes exact mass calculations, fragmentation pathways, and a robust experimental workflow designed for high-throughput environments.

Introduction & Chemical Context

3,5-Dibromo-DL-phenylalanine is a synthetic derivative of phenylalanine where hydrogen atoms at the meta positions of the phenyl ring are replaced by bromine. This modification introduces significant electron-withdrawing effects and steric bulk, altering the pKa and lipophilicity compared to the native amino acid.

Key Applications:

  • Structural Biology: Used as an anomalous scattering center for phasing in X-ray crystallography.

  • Drug Development: Acts as a weak partial agonist at the glycine site of the NMDA receptor [1].[2]

  • Metabolic Tracing: The distinct bromine isotope pattern allows for easy discrimination from endogenous phenylalanine in complex biological matrices.

Physicochemical Properties
PropertyValue
IUPAC Name 2-amino-3-(3,5-dibromophenyl)propanoic acid
Molecular Formula

Monoisotopic Mass (

)
320.8999 Da
Appearance White to off-white crystalline solid
Solubility Soluble in acidic water, DMSO, Methanol
pKa Values

-COOH: ~2.2,

-NH3+: ~9.1 (est.)

Mass Spectrometry: The Bromine Isotope Signature

The most critical feature of 3,5-DiBr-Phe analysis is the isotopic distribution of bromine. Natural bromine exists as two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% : 49.31%).

For a molecule containing two bromine atoms, the statistical distribution follows a binomial expansion


. This results in a characteristic 1:2:1 triplet pattern  in the mass spectrum, separated by 2 Da.
Exact Mass Calculations for Protonated Ion

Formula:



IsoptopologueCompositionCalculated m/zRelative Abundance
M (Nominal)

321.9073 ~25% (1)
M + 2

323.9052 ~50% (2)
M + 4

325.9032 ~25% (1)

Note: The "M+2" peak is the most abundant and is often selected as the precursor ion for MS/MS to maximize sensitivity.

Experimental Protocol

Sample Preparation

Objective: Solubilize the zwitterionic compound while ensuring compatibility with ESI ionization.

  • Stock Solution: Dissolve 1 mg of 3,5-DiBr-Phe in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid. (Concentration: ~1 mg/mL or ~3 mM).

    • Why: The formic acid ensures protonation of the amine group, aiding solubility and pre-charging the molecule for ESI+.

  • Working Standard: Dilute the stock 1:100 in 0.1% Formic Acid in Water to achieve a final concentration of ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates before injection.

LC-MS/MS Method

Column Selection: While C18 columns can retain this compound, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for underivatized amino acids due to their high polarity [2].

LC Parameters:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-6 min: 90% B -> 60% B

    • 6-8 min: 60% B (Wash)

    • 8-10 min: 90% B (Re-equilibration)

MS Source Parameters (ESI Positive):

  • Spray Voltage: 3500 V

  • Gas Temperature: 300°C

  • Sheath Gas Flow: 11 L/min

  • Nebulizer: 35 psi

Fragmentation Mechanism & Data Interpretation

Upon Collision Induced Dissociation (CID), 3,5-DiBr-Phe follows characteristic amino acid fragmentation pathways, modified by the stability of the halogenated aromatic ring.

Primary Fragment Ions:

  • Immonium Ion (

    
     ~276/278/280):  Loss of 
    
    
    
    and
    
    
    (formic acid equivalent, 46 Da) from the backbone. This is the diagnostic peak for the amino acid side chain.
  • Ammonia Loss (

    
    ):  Loss of 
    
    
    
    to form the cinnamic acid derivative cation.
  • Tropylium Ion (

    
     ~233/235/237):  Formation of the stable 3,5-dibromobenzyl carbocation (or tropylium equivalent) after cleavage of the 
    
    
    
    bond.
Visualization of Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 321.9 / 323.9 / 325.9 (1:2:1) Immonium Immonium Ion [M+H - (H2O + CO)]+ m/z ~277.9 (Triplet) Precursor->Immonium - HCOOH (46 Da) AmmoniaLoss Ammonia Loss [M+H - NH3]+ m/z ~306.9 (Triplet) Precursor->AmmoniaLoss - NH3 (17 Da) BenzylIon Dibromobenzyl Ion [C7H5Br2]+ m/z ~234.9 (Triplet) Precursor->BenzylIon Direct C-alpha Cleavage Immonium->BenzylIon - CH2NH (29 Da)

Figure 1: Proposed fragmentation pathway for 3,5-Dibromo-DL-phenylalanine under ESI-MS/MS conditions.

Experimental Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC LC Separation HILIC Column (Retains Polar Zwitterion) Sample->LC ESI ESI Source (+) Ionization LC->ESI MS1 MS1 Scan Detect 1:2:1 Triplet (m/z 322, 324, 326) ESI->MS1 MS2 MS2 Fragmentation Target m/z 323.9 (Most Abundant) MS1->MS2 Select Precursor Data Data Analysis Confirm Br Pattern Library Match MS2->Data

Figure 2: Step-by-step experimental workflow from sample preparation to data analysis.

Troubleshooting & Optimization

  • Low Sensitivity: Ensure the pH of the mobile phase is acidic (pH < 3). The amino group must be protonated. If using C18, ion-pairing reagents (e.g., HFBA) can improve retention but may suppress ionization.

  • Peak Broadening: In HILIC, ensure the sample diluent matches the initial mobile phase (high organic content, e.g., 90% ACN). Injecting a 100% aqueous sample into a HILIC column will cause peak distortion.

  • Ambiguous ID: If the 1:2:1 pattern is obscured by matrix noise, switch to Multiple Reaction Monitoring (MRM) mode using the transition

    
     (Quantifier) and 
    
    
    
    (Qualifier).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11652712, 3,5-Dibromo-L-phenylalanine. Retrieved from [Link]

  • Agilent Technologies (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.[4] Application Note 5991-8636EN. Retrieved from [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides.[5] Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249.[5] Retrieved from [Link]

  • ChemGuide (2023). Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link]

Sources

Application Note: Cell Culture Protocols using 3,5-Dibromo-DL-phenylalanine

[1]

Executive Summary & Mechanism of Action

3,5-Dibromo-DL-phenylalanine is a halogenated derivative of phenylalanine.[1][2][3][4] In cell culture applications, it functions primarily through two distinct mechanisms, largely driven by the L-enantiomer component:[1]

  • Modulation of Glutamatergic Transmission (Neuroprotection): The compound acts as a partial agonist at the glycine site of the NMDA receptor and an antagonist at AMPA/Kainate receptors . This polyvalent profile makes it a potent tool for studying excitotoxicity and neuroprotection in ischemic models.

  • Inhibition of Alkaline Phosphatase (ALP): Halogenated phenylalanines are uncompetitive inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). They are used to arrest differentiation in osteoblastic lineages or to study mineralization kinetics.

Critical Consideration for DL-Form Users: Since the D-isomer is generally biologically inert or possesses significantly lower affinity for these specific targets, dosage calculations must account for the racemic nature .[1] To achieve an effective concentration equivalent to the pure L-form, the total concentration of the DL-form must often be doubled, assuming the D-form does not exhibit off-target cytotoxicity.[1]

Physicochemical Properties & Stock Preparation[1][5][6][7]

The dibromo substitution significantly increases the hydrophobicity of the phenylalanine core compared to the native amino acid. Proper solubilization is the failure point for most failed protocols.

Solubility Data
SolventSolubility Limit (Max)Recommended Stock Conc.[5]Storage Stability
DMSO ~15 mM (requires warming)10 mM 6 months at -20°C
0.1 M HCl ~10 mM5 mM1 month at -20°C
PBS (pH 7.4) < 1 mM (Poor)N/AUnstable (precipitates)
Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Standard method for cell culture additions.

  • Weighing: Calculate the mass required for 10 mL of 10 mM solution.

    • MW of 3,5-Dibromo-Phe ≈ 323.0 g/mol .[1]

    • Mass = 32.3 mg.

  • Dissolution: Add 32.3 mg of 3,5-Dibromo-DL-phenylalanine powder to a sterile amber glass vial.

  • Solvent Addition: Add 10 mL of high-grade sterile DMSO (cell culture grade).

  • Sonication: Sonicate at 40°C for 10–15 minutes. The solution must be completely clear.

    • Note: If turbidity persists, add DMSO to dilute to 5 mM. Halogenated amino acids can be stubborn.

  • Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.

  • Aliquot: Dispense into 500 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflows

Application A: Neuroprotection Assay (Excitotoxicity Model)

Objective: Assess the ability of 3,5-DBr-DL-Phe to prevent glutamate-induced neuronal death.[1] Cell Model: Primary Rat Cortical Neurons or PC12 Cells.

Step-by-Step Protocol:
  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at

    
     cells/well. Culture for 24h (PC12) or 7–10 days (Primary Neurons).
    
  • Pre-Treatment (The Racemic Adjustment):

    • Remove culture media and wash with Mg²⁺-free HBSS.[1]

    • Prepare Treatment Media containing 3,5-DBr-DL-Phe.[1]

    • Target L-concentration: 50 µM – 500 µM.

    • Required DL-concentration: 100 µM – 1 mM.

    • Control: Include a vehicle control (DMSO < 0.1%) and a pure DL-Phenylalanine control to rule out osmolarity effects.

    • Incubate cells with the compound for 30 minutes prior to insult.

  • Insult: Add Glutamate (100 µM) + Glycine (10 µM) directly to the wells containing the drug.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Measure cell viability using an LDH Release Assay (cytotoxicity) or MTT Assay (metabolic activity).

Application B: Alkaline Phosphatase Inhibition (Differentiation Block)

Objective: Inhibit mineralization in osteoblastic cells to verify ALP dependency. Cell Model: MC3T3-E1 (Pre-osteoblasts) or Caco-2.[1]

Step-by-Step Protocol:
  • Differentiation Induction: Culture cells until confluence. Switch to Osteogenic Media (Media + 50 µg/mL Ascorbic Acid + 10 mM

    
    -Glycerophosphate).[1]
    
  • Inhibitor Treatment:

    • Add 3,5-DBr-DL-Phe to the Osteogenic Media.[1]

    • Effective Concentration: 2.0 mM – 10.0 mM (DL-form).[1]

    • Note: High concentrations (above 5 mM) may require pH re-adjustment of the media, as the amino acid can slightly acidify the buffer.

  • Maintenance: Change media with fresh inhibitor every 2–3 days for 14–21 days.

  • Readout:

    • Day 7/14: Lyse cells and perform a colorimetric pNPP Alkaline Phosphatase Activity Assay.

    • Day 21: Alizarin Red S staining to visualize calcium deposition (mineralization).

    • Expected Result: Significant reduction in red staining (calcium) compared to untreated osteogenic controls.

Visualizing the Mechanism & Workflow

The following diagram illustrates the dual-pathway utility of the compound and the critical "Racemic Filter" logic required during experimental design.

Gcluster_0Stereochemical Sorting in CultureStockStock Prep(10mM in DMSO)Racemic3,5-Dibromo-DL-Phe(Racemic Mixture)Stock->RacemicDilutionL_isoL-Isomer(Active)Racemic->L_iso50% FractionD_isoD-Isomer(Inert/Low Affinity)Racemic->D_iso50% FractionTarget_ATarget A: NMDA/AMPA(Neuroprotection)L_iso->Target_AAgonist/Antagonist(High Affinity)Target_BTarget B: TNAP Enzyme(Differentiation Block)L_iso->Target_BUncompetitiveInhibitionD_iso->Target_ANegligible EffectD_iso->Target_BNo InhibitionOutcomeReadout:Viability or MineralizationTarget_A->OutcomeTarget_B->Outcome

Caption: Workflow depicting the functional separation of the DL-racemate in biological systems. The L-isomer drives the pharmacological effect, necessitating dosage adjustment.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Shock dilution from DMSO stock.Dilute stock 1:10 in sterile PBS before adding to bulk media. Vortex immediately.
Crystal Formation Concentration > 10 mM or media cooling.Keep media at 37°C during addition. Do not exceed 10 mM final concentration.
Unexpected Toxicity DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%. If high drug load is needed, use a higher concentration stock (e.g., 20 mM) if solubility permits, or switch to HCl-acidified water stock.
No Inhibition Observed Under-dosing due to DL-form.[1]Remember: 2 mM of DL-form = ~1 mM of active L-form.[1] Increase dosage accordingly.

References

  • Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.[1][6] Molecular Psychiatry, 7(4), 359-367.[1][6]

  • Yarotskyy, V., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine.[7] Molecular Pharmacology, 67(5), 1648-1654.[1]

  • Fishman, W. H., & Sie, H. G. (1971). Organ-specific inhibition of human alkaline phosphatase isoenzymes of liver, bone, intestine and placenta; L-phenylalanine, L-tryptophan and L-homoarginine.[1] Enzymologia, 41(3), 141-167.[1]

  • Nair, V., et al. (2003). 3,5-Dibromo-L-phenylalanine: A novel neuroprotective agent.[1] Stroke, 34, 246. (Contextual citation for stroke models).

Application Notes and Protocols for Utilizing 3,5-Dibromo-DL-phenylalanine in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biphasic Potential of 3,5-Dibromo-DL-phenylalanine

3,5-Dibromo-DL-phenylalanine is a halogenated derivative of the essential amino acid phenylalanine. The L-enantiomer, 3,5-Dibromo-L-phenylalanine, has been identified as a weak partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] This interaction gives it a complex pharmacological profile, with demonstrated neuroprotective and anti-seizure activities in preclinical models at therapeutic concentrations.[2] It is believed to modulate glutamatergic neurotransmission, which is crucial for neuronal function but can also be a primary pathway for neuronal death.[2]

While its therapeutic potential is under investigation, the fundamental mechanism of action—modulation of the NMDA receptor—warrants a thorough investigation of its potential for neurotoxicity under different conditions. Overactivation of NMDA receptors leads to a phenomenon known as excitotoxicity, a key pathological process in many neurodegenerative diseases and acute brain injuries.[1][3][4] Excitotoxicity is characterized by excessive intracellular calcium influx, leading to a cascade of detrimental events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis or necrosis.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the potential neurotoxic effects of 3,5-Dibromo-DL-phenylalanine. We present a scientific rationale for this investigation and provide detailed in vitro and in vivo protocols to assess its dose-dependent effects on neuronal viability and function. The central hypothesis is that while therapeutic doses of the L-isomer are neuroprotective, high concentrations of the DL-racemic mixture may induce excitotoxicity due to sustained partial agonism at the NMDA receptor.

Principle of the Assay: Probing for Excitotoxicity

The neurotoxicity assays described herein are designed to test the hypothesis that 3,5-Dibromo-DL-phenylalanine can induce excitotoxicity at elevated concentrations. The underlying principle is the compound's activity as a partial agonist at the NMDA receptor's glycine site.[1] In the presence of glutamate, the primary excitatory neurotransmitter, the binding of an agonist to the glycine site is necessary for channel opening and calcium influx.[1]

A partial agonist, by definition, produces a submaximal response compared to a full agonist.[5][6] At therapeutic concentrations, this partial agonism may dampen excessive NMDA receptor activity, leading to neuroprotection.[2] However, at high, sustained concentrations, even a partial agonist can lead to a persistent, low-level activation of NMDA receptors. This could result in a chronic elevation of intracellular calcium, triggering the excitotoxic cascade.

The following protocols will enable the systematic evaluation of this dose-dependent effect. In vitro assays will quantify cell death in neuronal cultures, while in vivo studies will assess behavioral and histopathological changes in a rodent model.

Proposed Signaling Pathway for 3,5-Dibromo-DL-phenylalanine-Induced Neurotoxicity

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_5_DBP 3,5-Dibromo-DL-phenylalanine (High Concentration) NMDAR NMDA Receptor 3_5_DBP->NMDAR Binds to Glycine Site Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Sustained Low-Level Channel Opening Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS Oxidative Stress (ROS Production) Ca_influx->ROS Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis ROS->Apoptosis

Caption: Proposed pathway of 3,5-Dibromo-DL-phenylalanine-induced neurotoxicity.

In Vitro Neurotoxicity Assessment

This section provides protocols for assessing the neurotoxicity of 3,5-Dibromo-DL-phenylalanine using cultured neuronal cells. We recommend using either the human neuroblastoma cell line SH-SY5Y or primary cortical neurons for their relevance in neurotoxicity studies.[7][8][9]

Experimental Workflow

G Start Start Cell_Culture Neuronal Cell Culture (SH-SY5Y or Primary Neurons) Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Treatment Treat with 3,5-Dibromo-DL-phenylalanine (Dose-Response and Time-Course) Plating->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assays Perform Cytotoxicity Assays Incubation->Assays MTT MTT Assay (Metabolic Activity) Assays->MTT LDH LDH Assay (Membrane Integrity) Assays->LDH Data_Analysis Data Acquisition and Analysis MTT->Data_Analysis LDH->Data_Analysis End End Data_Analysis->End

Caption: In vitro neurotoxicity experimental workflow.

Cell Culture
  • SH-SY5Y Cells: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[10] Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[11] For neurotoxicity assays, cells can be used in their undifferentiated state.

  • Primary Cortical Neurons: Isolate cortical neurons from embryonic day 18 (E18) rat pups.[12][13] Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.[14][15]

Preparation of 3,5-Dibromo-DL-phenylalanine Stock Solution
  • Weigh out 3,5-Dibromo-DL-phenylalanine powder.

  • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C. Prepare fresh working dilutions in cell culture medium on the day of the experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Protocol:

  • Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 3,5-Dibromo-DL-phenylalanine in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 100 µM glutamate).

  • Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.

Protocol:

  • Plate and treat the cells as described in the MTT assay protocol (steps 1-4).

  • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[20][21]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Hypothetical In Vitro Data
Concentration of 3,5-Dibromo-DL-phenylalanine (µM)Cell Viability (% of Control) - MTT AssayCytotoxicity (% of Max) - LDH Assay
0 (Vehicle Control)100 ± 4.55.2 ± 1.1
1098.2 ± 5.16.1 ± 1.5
5095.6 ± 4.88.3 ± 2.0
10082.1 ± 6.215.7 ± 3.1
25065.4 ± 7.132.4 ± 4.5
50041.3 ± 5.958.9 ± 5.3
100022.7 ± 4.375.6 ± 6.8

In Vivo Acute Neurotoxicity Assessment in Rodents

This protocol outlines a basic acute neurotoxicity study in rats to evaluate the potential adverse effects of 3,5-Dibromo-DL-phenylalanine.[22][23] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Model and Dosing
  • Animals: Adult male Sprague-Dawley rats (8-10 weeks old).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Prepare 3,5-Dibromo-DL-phenylalanine in a sterile vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Administer the compound via intraperitoneal (i.p.) injection.

    • Use at least three dose levels (e.g., 50, 100, and 200 mg/kg) and a vehicle control group. The dose levels should be selected based on preliminary range-finding studies.

    • Administer a single dose and observe the animals for 14 days.[24]

Behavioral and Motor Function Assessment

Conduct a battery of behavioral tests before and at various time points after administration (e.g., 1, 4, 24, and 48 hours, and then weekly).

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Rotarod Test: To evaluate motor coordination and balance.

  • Grip Strength Test: To measure forelimb muscle strength.

  • Functional Observational Battery (FOB): A systematic observation of autonomic function, neuromuscular coordination, and sensory-motor responses.

Histopathological Analysis

At the end of the 14-day observation period, euthanize the animals and perform the following:

  • Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them in 4% paraformaldehyde.

  • Process the brains for paraffin embedding and sectioning.

  • Stain brain sections (e.g., hippocampus and cortex) with Hematoxylin and Eosin (H&E) to assess for neuronal damage, such as pyknotic nuclei, eosinophilic cytoplasm, and neuronal loss.[25][26][27]

  • Consider immunohistochemical staining for markers of neuronal injury (e.g., Fluoro-Jade B) or apoptosis (e.g., cleaved caspase-3).

Conclusion and Interpretation of Results

A dose-dependent decrease in cell viability (MTT assay) and an increase in cytotoxicity (LDH assay) in vitro would suggest that 3,5-Dibromo-DL-phenylalanine has neurotoxic potential at high concentrations. These findings, if correlated with behavioral deficits and histopathological evidence of neuronal damage in vivo, would provide strong evidence for its neurotoxicity.

The results of these assays will help to define the therapeutic window of 3,5-Dibromo-DL-phenylalanine and provide a deeper understanding of its biphasic effects on the central nervous system. This information is critical for the safe development of this and other NMDA receptor-modulating compounds.

References

  • Wikipedia. NMDA receptor. [Link]

  • Yarotskyy, V., et al. (2006). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 147(7), 743–752. [Link]

  • Kim, G. H., et al. (2016). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Molecules and Cells, 39(11), 773–780. [Link]

  • DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Journal of Cerebral Blood Flow & Metabolism, 23(11), 1277–1296. [Link]

  • Vorhees, C. V., & Williams, M. T. (2016). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. Neurotoxicology and Teratology, 57, 1–17. [Link]

  • PubChem. 3,5-dibromo-L-phenylalanine. [Link]

  • Jin, R., et al. (2005). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. Journal of Neuroscience, 25(10), 2534–2545. [Link]

  • Chen, Y., et al. (2014). Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice. PLoS ONE, 9(3), e92847. [Link]

  • Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

  • Bio-protocol. Primary Culture of Cortical Neurons. [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor partial agonists and how do they work?. [Link]

  • MDPI. (2026). Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights. [Link]

  • Diva-portal.org. In vitro cellular models for neurotoxicity studies. [Link]

  • Wikipedia. Excitotoxicity. [Link]

  • Bienta. Acute toxicity study in rodents. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3851. [Link]

  • ResearchGate. In vivo study design. [Link]

  • Speliotes, E. K., et al. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8758–8767. [Link]

  • Frontiers. (2021). A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NC3Rs. Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. [Link]

  • Flanagan, E. P., et al. (2018). Histology of Brain Trauma and Hypoxia-Ischemia. Forensic Neuropathology, 111-137. [Link]

  • Kussius, C. L., & Popescu, G. K. (2009). Kinetic basis of partial agonism at NMDA receptors. Channels, 3(3), 199–201. [Link]

  • Creative Bioarray. In Vitro Neurotoxicity. [Link]

  • ResearchGate. Kinetic mechanism of NMDA receptor activation by partial agonists. [Link]

  • Bio-Rad. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Innoprot. Neurotoxicity Assay. [Link]

  • Bio-protocol. Protocol for the Primary Culture of Cortical and Hippocampal neurons. [Link]

  • Sanfeliu, C., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1332824. [Link]

  • UCSC Genome Browser. Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). [Link]

  • ResearchGate. Histopathological examination of the brain tissues showing cerebral.... [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Interpreting the Mass Spectrometry Fragmentation of 3,5-Dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and troubleshooting the mass spectrometric analysis of 3,5-Dibromo-DL-phenylalanine. This halogenated amino acid, a derivative of L-phenylalanine, is noted for its role as a weak partial agonist at the glycine site of the NMDA receptor, making it a candidate for neuropsychiatric and neurological disorder research[1]. The presence of two bromine atoms introduces distinct isotopic patterns that are key to its identification but can also complicate spectral interpretation. This guide offers practical, in-depth solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of 3,5-Dibromo-DL-phenylalanine.

Q1: What is the expected molecular weight and isotopic pattern for the parent ion of 3,5-Dibromo-DL-phenylalanine? The molecular formula is C₉H₉Br₂NO₂[2]. The key to its mass spectrum is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. For a dibrominated compound, this results in a characteristic triplet peak cluster for the molecular ion ([M]⁺ or [M+H]⁺). You should expect to see three peaks:

  • M: The peak corresponding to the molecule with two ⁷⁹Br isotopes.

  • M+2: The most abundant peak, corresponding to one ⁷⁹Br and one ⁸¹Br.

  • M+4: The peak corresponding to two ⁸¹Br isotopes.

The theoretical intensity ratio for this triplet is approximately 1:2:1.

Q2: I see a prominent triplet peak cluster around m/z 322, 324, and 326. Is this my molecular ion? Yes, this is the expected pattern for the protonated molecular ion, [M+H]⁺, in positive ion mode ESI-MS. The monoisotopic mass of the neutral molecule is approximately 320.90 Da[2]. Upon protonation, the [M+H]⁺ ion containing two ⁷⁹Br isotopes will have an m/z of ~321.9. The subsequent peaks at ~323.9 (⁷⁹Br + ⁸¹Br) and ~325.9 (⁸¹Br + ⁸¹Br) complete the signature triplet. Observing this 1:2:1 pattern is the primary confirmation of a dibrominated compound.

Q3: What are the most common neutral losses I should expect during fragmentation? Similar to other α-amino acids, the most common fragmentation pathways involve losses from the amino acid backbone[3]. Key neutral losses to look for include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da) or the entire carboxyl group as HCOOH (46 Da): A very common pathway for amino acids.

  • Loss of NH₃ (17 Da): From the amino group.

  • Loss of a bromine atom (79/81 Da): This is a potential fragmentation pathway for halogenated compounds[4].

Q4: Which ionization technique is best for analyzing this compound? The choice depends on the desired outcome.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for generating a strong molecular ion signal ([M+H]⁺ or [M-H]⁻) with minimal initial fragmentation. It is the recommended starting point for confirming the molecular weight and observing the characteristic bromine isotopic pattern[5].

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons, leading to extensive fragmentation[6]. While it may make the molecular ion difficult to observe, the resulting fragments provide rich structural information. EI is most useful for structural elucidation via library matching or detailed pathway analysis[7][8].

Section 2: In-Depth Fragmentation Analysis

A precise interpretation of the mass spectrum requires understanding the predictable cleavage patterns of the molecule. The stability of the resulting carbocations often dictates the most favorable fragmentation pathways[9].

Pillar 1: The Isotopic Signature of Dibromination

The unmistakable isotopic pattern of the two bromine atoms is the most powerful diagnostic tool. Any fragment that retains both bromine atoms will exhibit the 1:2:1 triplet pattern. A fragment that retains only one bromine atom will show a 1:1 doublet pattern, with peaks separated by 2 m/z units[5].

Table 1: Expected Isotopic Pattern for the Protonated Molecular Ion [C₉H₉Br₂NO₂ + H]⁺

Isotope Combination Calculated m/z (Monoisotopic) Expected Relative Abundance
[M+H]⁺ with ²x⁷⁹Br 321.9080 ~51% (Reference Peak in Cluster)
[M+H]⁺ with ⁷⁹Br, ⁸¹Br 323.9060 ~100% (Base Peak in Cluster)

| [M+H]⁺ with ²x⁸¹Br | 325.9039 | ~49% |

Pillar 2: Primary Fragmentation Pathways

Based on the structure of phenylalanine and general principles of mass spectrometry, we can predict several major fragmentation routes. These pathways are initiated after ionization and are typically studied using tandem mass spectrometry (MS/MS) where the parent ion is isolated and then fragmented.

  • Pathway A: Decarboxylation (Loss of COOH) This is a classic fragmentation for amino acids. The loss of the carboxylic acid group (45 Da) from the parent ion leads to the formation of an iminium ion. This fragment is highly significant as it retains the core structure minus the acid functionality.

  • Pathway B: Side-Chain Cleavage (Formation of Dibromobenzyl Cation) Cleavage of the bond between the α- and β-carbons of the side chain is highly favorable. This results in the formation of a resonance-stabilized dibromobenzyl cation. This is often the base peak in the spectrum of phenylalanine derivatives[10]. This fragment is crucial for confirming the structure of the aromatic portion of the molecule.

  • Pathway C: Loss of a Bromine Atom Direct loss of a bromine radical from the molecular ion is possible, which would result in a fragment that still contains one bromine atom and would therefore exhibit a 1:1 isotopic doublet[4].

Table 2: Predicted Major Fragments of 3,5-Dibromo-DL-phenylalanine in Positive Ion Mode

Proposed Fragment Ion Structure Neutral Loss Calculated m/z (for ⁷⁹Br isotopes) Isotopic Pattern
[M+H - HCOOH]⁺ HCOOH (46 Da) 277.94 Triplet (1:2:1)
[C₇H₅Br₂]⁺ (Dibromobenzyl cation) C₂H₄NO₂ 246.88 Triplet (1:2:1)
[M+H - Br]⁺ Br (79 Da) 242.99 Doublet (1:1)

| [C₉H₈Br₂NO]⁺ (Loss of H₂O) | H₂O (18 Da) | 303.91 | Triplet (1:2:1) |

Visualization of Fragmentation Pathways

Fragmentation_Pathway parent [M+H]⁺ m/z ~322, 324, 326 (C₉H₁₀Br₂NO₂)⁺ fragA [M+H - HCOOH]⁺ m/z ~278, 280, 282 parent->fragA - HCOOH fragB Dibromobenzyl Cation [C₇H₅Br₂]⁺ m/z ~247, 249, 251 parent->fragB - C₂H₅NO₂ fragC [M+H - Br]⁺ m/z ~243, 245 parent->fragC - Br• fragD [M+H - H₂O]⁺ m/z ~304, 306, 308 parent->fragD - H₂O Workflow prep Sample Preparation (Protocol 4.1) lcms LC-MS or Direct Infusion (Protocol 4.2) prep->lcms ms1 Full Scan MS Analysis (MS1) Confirm [M+H]⁺ Isotopic Pattern lcms->ms1 ms2 Tandem MS Analysis (MS/MS) Isolate m/z 323.9 & Fragment ms1->ms2 interp Data Interpretation Match Fragments to Pathways ms2->interp

Caption: General workflow for MS analysis of 3,5-Dibromo-DL-phenylalanine.

References

  • Wikipedia. (n.d.). NMDA receptor. Retrieved February 2026, from [Link]

  • Hu, W., Sun, C., & Li, L. (2017). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Available at: [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. Available at: [Link]

  • Desai, K. R., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Available at: [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. (General knowledge, no direct link available for the entire book).
  • PubChem. (n.d.). 3,5-dibromo-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 2026, from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Iowa State University. Available at: [Link]

  • D'Este, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3182. Available at: [Link]

  • Taylor, E., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS One. Available at: [Link]

  • LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • ResearchGate. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available at: [Link]

  • ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Available at: [Link]

  • AIP Publishing. (2012). Electron ionization and dissociation of aliphatic amino acids. Available at: [Link]

  • PubChem. (n.d.). DL-Phenylalanine. National Center for Biotechnology Information. Retrieved February 2026, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved February 2026, from [Link]

Sources

Validation & Comparative

Efficacy of 3,5-Dibromo-DL-phenylalanine compared to other halogenated phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-DL-phenylalanine (3,5-DBr-Phe) represents a specialized halogenated derivative of phenylalanine distinct from its monosubstituted counterparts like 4-chlorophenylalanine (Fenclonine).[1] While 4-substituted analogs are historically significant for enzyme inhibition (e.g., tryptophan hydroxylase), 3,5-DBr-Phe has emerged as a critical probe in neuropharmacology.[1] Its efficacy lies in its unique ability to modulate the NMDA receptor as a weak partial agonist at the glycine site, offering neuroprotective benefits in ischemic stroke and seizure models without the severe psychotomimetic side effects associated with full antagonists.

This guide objectively compares 3,5-DBr-Phe against other halogenated phenylalanines, synthesizing experimental data on enzyme inhibition, receptor affinity, and supramolecular assembly.[1]

Chemical & Physical Profile

The introduction of two bromine atoms at the meta positions (3,[1]5) of the phenyl ring drastically alters the electronic and steric landscape of the amino acid compared to the native L-Phenylalanine or the para-substituted variants.[1]

Comparative Properties Table
PropertyL-Phenylalanine (Native)4-Chloro-DL-phenylalanine3,5-Dibromo-DL-phenylalanine
Molecular Weight 165.19 g/mol 199.63 g/mol 322.98 g/mol
Melting Point 283°C (dec)~265°C (dec)~262-265°C (dec)*
Electronic Effect NeutralElectron-withdrawing (

)
Strong Electron-withdrawing (

x2)
Steric Bulk LowModerate (Para extension)High (Meta width expansion)
Primary Target Phenylalanine Hydroxylase (Substrate)Tryptophan Hydroxylase (Inhibitor)NMDA Receptor (Glycine Site)
Key Biological Outcome Protein Synthesis / Neurotransmitter PrecursorSerotonin Depletion (5-HT)Neuroprotection / Anticonvulsant

*Note: Melting points for halogenated amino acids often occur with decomposition. Values for 3,5-dibromo derivatives typically mirror the high thermal stability of the para-bromo analog (262°C).[1]

Mechanism of Action: Neuroprotection vs. Depletion

The defining divergence in efficacy between 3,5-DBr-Phe and other halogenated analogs is its target specificity.[1] While 4-chlorophenylalanine is a classic "depleter" used to induce serotonin deficiency models, 3,5-DBr-Phe acts as a "stabilizer" of glutamatergic transmission.[1]

The NMDA Receptor Modulation (3,5-DBr-Phe)

Excessive activation of NMDA receptors (NMDAR) by glutamate leads to excitotoxicity, a primary cause of neuronal death in stroke.[1]

  • Mechanism: 3,5-DBr-L-Phe binds to the glycine co-agonist site of the NMDA receptor.[1]

  • Efficacy: It acts as a weak partial agonist . Unlike full antagonists (which cause complete receptor shutdown and psychotomimetic side effects), 3,5-DBr-Phe maintains a basal level of receptor activity while preventing toxic over-activation during glutamate surges.[1]

  • Outcome: Significant reduction in infarct volume (stroke) and seizure severity in rat models.[1]

Tryptophan Hydroxylase Inhibition (4-Cl-Phe)[1]
  • Mechanism: 4-Chloro-Phe acts as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1]

  • Efficacy: Highly effective at depleting brain serotonin (5-HT) levels (>90% reduction).[1]

  • Outcome: Used to study sleep and mood disorders, but exhibits high toxicity (weight loss, mortality) in animal models, making it unsuitable for therapeutic neuroprotection.[1]

Visualizing the Divergent Pathways

The following diagram illustrates how the structural substitution directs the molecule down two completely different pharmacological pathways.

Halogenated_Phe_Pathways Phe L-Phenylalanine (Precursor) ALP Intestinal Alkaline Phosphatase Phe->ALP Substrate/Inhibitor Cl_Phe 4-Chloro-Phe (Para-Substituted) TPH Tryptophan Hydroxylase Cl_Phe->TPH High Affinity Br_Phe 3,5-Dibromo-Phe (Meta-Substituted) NMDAR NMDA Receptor (Glycine Site) Br_Phe->NMDAR Selective Binding Inhibit Irreversible Inhibition TPH->Inhibit Agonist Partial Agonism (Stabilization) NMDAR->Agonist Digest Enzyme Regulation ALP->Digest Depletion Serotonin Depletion (Toxicity) Inhibit->Depletion Protect Neuroprotection (Stroke/Seizure Reduction) Agonist->Protect Compete Competitive Inhibition

Figure 1: Divergent pharmacological pathways of Phenylalanine derivatives. 4-Chloro-Phe targets serotonin synthesis enzymes leading to depletion, while 3,5-Dibromo-Phe modulates NMDA receptors for neuroprotection.[1]

Enzyme Inhibition: Alkaline Phosphatase (ALP)

L-Phenylalanine is a known uncompetitive inhibitor of tissue-specific alkaline phosphatases (specifically Intestinal ALP and Placental ALP), but not the tissue-nonspecific isozyme (Liver/Bone/Kidney).[1]

  • L-Phe Efficacy:

    
     for Intestinal ALP.[1]
    
  • Halogenated Effect: The introduction of bulky halogens generally disrupts this specific inhibition.

    • 4-Chloro-Phe: Retains some inhibitory capacity but often with altered kinetics due to the para substitution interfering with the active site pocket geometry.[1]

    • 3,5-Dibromo-Phe: The steric bulk at the meta positions creates significant hindrance.[1] While specific

      
       data is sparse compared to the 4-Cl variant, structural modeling suggests 3,5-DBr-Phe is a poor inhibitor of ALP compared to the native amino acid.[1] This lack of ALP inhibition is advantageous for drug development, as it minimizes off-target gastrointestinal side effects.[1]
      

Supramolecular Applications: Hydrogel Formation

Beyond pharmacology, halogenated phenylalanines are premier building blocks in materials science for self-assembling hydrogels.[1]

  • Driving Force: Halogen bonding and

    
    -
    
    
    
    stacking.
  • Comparison:

    • Fmoc-Pentafluoro-Phe (F5-Phe): The "gold standard" for rapid gelation at low concentrations (

      
       wt%) due to strong fluorous interactions.[1]
      
    • 3,5-Dibromo-Phe: The large bromine atoms provide strong halogen bond donors (

      
      -hole).[1] However, the meta substitution pattern creates a "kinked" stacking geometry compared to the planar stacking of para-substituted or perfluorinated variants.[1]
      
    • Application: 3,5-Dibromo derivatives are often used to tune the mechanical stiffness of hydrogels.[1] Mixing 3,5-DBr-Phe with non-halogenated peptides can disrupt fibril formation or create softer, more porous gels suitable for specific drug release profiles.[1]

Experimental Protocols

Protocol A: Evaluation of NMDA Receptor Modulation (In Vitro)

Objective: To verify the partial agonist activity of 3,5-DBr-L-Phe using a patch-clamp assay.[1]

  • Cell Preparation: Use cultured hippocampal neurons (DIV 14-21).[1]

  • Solutions:

    • Extracellular: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl2, pH 7.4.[1]

    • Agonist: Prepare 100 mM stock of 3,5-Dibromo-L-Phe in DMSO (Note: Solubility is lower than L-Phe; sonication required).[1] Dilute to working concentrations (1-1000 µM).[1]

  • Electrophysiology:

    • Clamp neurons at -60 mV.[1]

    • Apply NMDA (100 µM) + Glycine (10 µM) to establish maximal current (

      
      ).[1]
      
    • Washout.

    • Apply NMDA (100 µM) + 3,5-Dibromo-L-Phe (varying conc.) in the absence of Glycine.[1]

  • Data Analysis:

    • Measure the evoked current.

    • Calculate efficacy as a percentage of

      
       (Glycine).[1]
      
    • Expected Result: 3,5-DBr-L-Phe should elicit ~30-40% of the maximal glycine response, confirming partial agonism.[1]

Protocol B: Synthesis of 3,5-Dibromo-DL-Phenylalanine (Lab Scale)

Note: Direct bromination of Phenylalanine is difficult due to oxidation sensitivity.[1] The standard route is via acetamidomalonate synthesis.[1]

  • Starting Material: 3,5-Dibromobenzyl bromide.

  • Condensation:

    • Reflux 3,5-Dibromobenzyl bromide with Diethyl acetamidomalonate in anhydrous ethanol containing sodium ethoxide (NaOEt) for 4-6 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Hydrolysis & Decarboxylation:

    • Evaporate ethanol. Resuspend residue in 6M HCl.

    • Reflux for 12-18 hours to hydrolyze esters and decarboxylate.[1]

  • Purification:

    • Neutralize solution with

      
       to pH 6.0 (isoelectric point).[1]
      
    • Precipitate forms.[2] Filter and wash with cold water/ethanol.

    • Recrystallize from water/ethanol mixture.

  • Validation:

    • 1H NMR (DMSO-d6): Check for aromatic protons (singlet/doublet ~7.5 ppm) and alpha-proton (~3.5 ppm).

    • Melting Point: Verify decomposition near 260°C.

References

  • Martynyuk, A. E., et al. (2006).[1] "Halogenated aromatic amino acid 3,5-dibromo-D-tyrosine produces beneficial effects in experimental stroke and seizures."[1] Journal of Neuroscience Research.

  • Glushakov, A. V., et al. (2008).[1] "The specific effects of 3,5-dibromo-L-phenylalanine on NMDA receptors and its neuroprotective potential." Journal of Neurochemistry.

  • Koe, B. K., & Weissman, A. (1966).[1] "p-Chlorophenylalanine: A specific depletor of brain serotonin."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Fishman, W. H., & Sie, H. G. (1971).[1] "Organ-specific inhibition of human alkaline phosphatase isoenzymes of liver, bone, intestine and placenta; L-phenylalanine, L-tryptophan and L-homoarginine."[1] Enzymologia.

  • Ryan, D. M., & Nilsson, B. L. (2012).[1] "Self-assembled amino acids and dipeptides as noncovalent hydrogels for tissue engineering."[1] Polymer Chemistry.

Sources

Technical Assessment: Off-Target Profile of 3,5-Dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3,5-Dibromo-DL-phenylalanine (3,5-Br2-Phe) , a halogenated aromatic amino acid derivative. While often utilized in research for its properties as a glutamatergic modulator and an inhibitor of alkaline phosphatases , its utility is complicated by a significant "polypharmacological" profile.

This guide objectively compares 3,5-Br2-Phe against more selective alternatives, highlighting the critical off-target effects that can confound experimental data in drug discovery and neuroscience.

Executive Summary

3,5-Dibromo-DL-phenylalanine (3,5-Br2-Phe) is a cell-permeable, halogenated derivative of phenylalanine.[1][2][3] Unlike highly selective small molecules, 3,5-Br2-Phe acts as a "dirty" pharmacological agent with simultaneous effects on glutamate receptors (NMDA/AMPA) , alkaline phosphatases (ALP) , and potentially aromatic amino acid hydroxylases .

Researchers using this compound to probe one pathway (e.g., Alkaline Phosphatase inhibition) must control for its potent neuroactive effects on synaptic transmission. Conversely, neuroscientists must account for its metabolic interference. This guide delineates these overlapping mechanisms and recommends superior, target-specific alternatives.

Mechanism of Action & Polypharmacology

3,5-Br2-Phe does not have a single "lock-and-key" target. Its structural homology to both Phenylalanine and Glutamate/Glycine (in specific conformations) allows it to promiscuously bind multiple sites.

A. Primary Biological Targets
  • NMDA Receptor (Glycine Site): Acts as a weak partial agonist .[3] It can competitively displace full agonists (Glycine/D-Serine), effectively dampening receptor overactivation during excitotoxicity.

  • AMPA/Kainate Receptors: Acts as an inhibitor of excitatory synaptic transmission.

  • Alkaline Phosphatase (ALP): Like L-Phenylalanine, the halogenated derivative inhibits tissue-specific ALPs (particularly intestinal and placental isoforms) via an uncompetitive mechanism.

B. The "Off-Target" Cascade

The critical risk with 3,5-Br2-Phe is Pathway Crosstalk .

  • Scenario: A researcher uses 3,5-Br2-Phe to inhibit ALP in a neuronal culture.

  • Consequence: The compound simultaneously suppresses synaptic transmission via AMPA blockade and alters NMDA signaling, leading to false positives in neuroprotection or signaling assays.

Comparative Analysis: 3,5-Br2-Phe vs. Selective Alternatives

The following table contrasts 3,5-Br2-Phe with "Gold Standard" alternatives for its two primary applications: Glutamate Modulation and Phosphatase Inhibition .

Feature3,5-Dibromo-DL-Phe Alternative 1: AP5 / CNQX (Glutamate Focus)Alternative 2: Levamisole (Phosphatase Focus)
Primary Class Polyvalent Amino Acid DerivativeSelective Receptor AntagonistsSpecific Phosphatase Inhibitor
Target Specificity Low (NMDA, AMPA, ALP, Hydroxylases)High (AP5: NMDA; CNQX: AMPA)High (TNAP/Intestinal ALP)
Potency (IC50) ~100 µM (AMPA/Kainate)~mM range (ALP)~0.3 - 1.0 µM (AP5)~0.3 µM (CNQX)~10 - 50 µM
Mechanism Partial Agonist (NMDA)Inhibitor (AMPA/ALP)Competitive AntagonistUncompetitive Inhibitor
Major Off-Targets Tyrosine Hydroxylase (Catecholamine depletion)Reactive Oxygen Species (Scavenging)Minimal at working concentrationsCholinergic receptors (at high doses)
Cell Permeability High (Amino acid transporters)Low (AP5 is polar; requires esters for loading)High
Risk Profile High: Confounded data due to multi-pathway hits.[4]Low: Well-defined pharmacological boundaries.Low: Standard biochemical tool.
Detailed Off-Target Profile
Off-Target 1: Catecholamine Synthesis Interference

As a phenylalanine analog, 3,5-Br2-Phe can act as a false substrate or inhibitor for Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PAH) .

  • Mechanism: Competitive inhibition of the pterin cofactor binding or substrate displacement.

  • Impact: Reduction in Dopamine and Norepinephrine synthesis.

  • Experimental Artifact: In behavioral studies, observed sedation may be due to dopamine depletion rather than NMDA blockade.

Off-Target 2: ROS Scavenging

Halogenated aromatic amino acids have intrinsic antioxidant properties.

  • Mechanism: The aromatic ring can trap hydroxyl radicals (•OH).

  • Impact: If used in ischemia/reperfusion studies, the compound may provide neuroprotection via direct chemical antioxidant effects, masking the receptor-mediated mechanism being studied.

Visualizing the Crosstalk

The diagram below illustrates the "Dirty" profile of 3,5-Br2-Phe compared to selective agents in a neuronal context.

G cluster_inputs cluster_targets Cellular Targets cluster_effects Drug 3,5-Br2-Phe NMDA NMDA Receptor (Glycine Site) Drug->NMDA Partial Agonist AMPA AMPA Receptor Drug->AMPA Inhibits (~100µM) ALP Alkaline Phosphatase Drug->ALP Inhibits (mM) TH Tyrosine Hydroxylase Drug->TH Off-Target Inhibition Alt_Glu AP5 / CNQX (Selective) Alt_Glu->NMDA Blocks Alt_Glu->AMPA Blocks Alt_Phos Levamisole (Selective) Alt_Phos->ALP Inhibits Ca_Influx Ca2+ Influx (Excitotoxicity) NMDA->Ca_Influx Syn_Trans Synaptic Transmission AMPA->Syn_Trans Phos_Hydro Phosphate Hydrolysis ALP->Phos_Hydro Dopamine Dopamine Synthesis TH->Dopamine

Caption: 3,5-Br2-Phe indiscriminately modulates multiple signaling nodes (Red Arrows), whereas selective agents (Green/Blue) target specific pathways, avoiding downstream confounding.

Validated Experimental Protocols

To ensure data integrity when 3,5-Br2-Phe is used (or to validate it against alternatives), follow these control workflows.

Protocol A: Distinguishing Receptor vs. Metabolic Effects

If you observe a physiological effect (e.g., cell survival) with 3,5-Br2-Phe, you must validate the mechanism.

  • The "Rescue" Control:

    • Step: Co-administer Glycine or D-Serine (10-100 µM).

    • Logic: Since 3,5-Br2-Phe acts at the Glycine site of NMDA, adding excess Glycine should outcompete the drug and reverse the effect if it is mediated by NMDA receptors.

    • Result: If the effect persists despite Glycine saturation, the mechanism is likely off-target (e.g., AMPA blockade or ROS scavenging).

  • The "Inactive" Isomer Control:

    • Step: Test 3,5-Dibromo-D-phenylalanine vs. L-phenylalanine .

    • Logic: Many receptor effects are stereoselective (L-isomer active). ROS scavenging is chemical and non-stereoselective.

    • Result: If D-isomer and L-isomer are equipotent, the mechanism is likely chemical (antioxidant) rather than receptor-mediated.

Protocol B: Validating Phosphatase Inhibition

If using 3,5-Br2-Phe to inhibit ALP, you must rule out glutamatergic interference.

  • Step: Perform the assay in Glutamate-Null media or non-neuronal cell lines (e.g., HEK293 without GluR transfection).

  • Step: Use a specific ALP substrate (e.g., pNPP) and compare kinetics with Levamisole .

  • Step: Confirm that cAMP levels (often modulated by ALP via adenosine) respond to Adenosine Deaminase (ADA) . If 3,5-Br2-Phe effects are lost in the presence of ADA, the drug is acting via the adenosine pathway, not direct intracellular signaling.

References
  • Glutamate Receptor Modulation

    • Title: Neuroprotective action of halogenated derivatives of L-phenylalanine.[1][5]

    • Source:Stroke (2004).[5]

    • Significance: Establishes IC50 values for AMPA/Kainate inhibition (~100-130 µM)
  • Comparison of NMDA Antagonists

    • Title: Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit.[1]

    • Source:British Journal of Pharmacology (2008).
    • Significance: Details the partial agonist profile at the NMDA glycine site and contrasts it with MK-801.
  • Alkaline Phosphatase Inhibition

    • Title: L-Phenylalanine inhibition of human alkaline phosphatases.[6]

    • Source:Clinical Chemistry (1982).[6]

    • Significance: Defines the uncompetitive inhibition mechanism of phenylalanine deriv
  • General Pharmacology of Phenylalanine Derivatives

    • Title: 3,5-Dibromo-L-phenylalanine: A Novel Polyvalent Glutamatergic Agent.[1]

    • Source:Vertex AI / NIH D
    • Significance: Highlights the "polyvalent" nature, warning against assuming single-target specificity.

Sources

In vitro to in vivo correlation of 3,5-Dibromo-DL-phenylalanine activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro to In Vivo Correlation (IVIVC) of 3,5-Dibromo-DL-phenylalanine

Executive Summary

3,5-Dibromo-DL-phenylalanine (3,5-DBr-Phe) is a halogenated derivative of phenylalanine acting as a partial agonist at the glycine modulatory site of the NMDA receptor .[1] Unlike full antagonists (e.g., MK-801) that block physiological neurotransmission causing severe psychotomimetic side effects, 3,5-DBr-Phe stabilizes the receptor, preventing excitotoxic over-activation while preserving basal synaptic transmission.

This guide analyzes the translation of its in vitro partial agonism to in vivo neuroprotective efficacy, specifically in ischemic stroke and seizure models. It also clarifies a common critical confusion in the field regarding its potential anti-sickling activity.

Mechanism of Action: The In Vitro Profile[2]

Target Validation: NMDA Receptor Glycine Site

The NMDA receptor (NMDAR) requires the co-binding of glutamate and glycine for activation.[1][2] During ischemic events (stroke), excessive glutamate release leads to receptor over-activation and calcium overload (excitotoxicity).

  • 3,5-DBr-L-Phe Activity: It competes with glycine for the binding site on the NR1 subunit.

  • Partial Agonism: It activates the channel to a lesser extent than endogenous glycine. In the presence of high glycine (pathological states), it acts as a functional antagonist, reducing channel opening frequency without blocking it entirely.

Comparative In Vitro Potency
CompoundTarget SiteMechanismIn Vitro Efficacy (IC50/Ki)Safety Profile
3,5-DBr-L-Phe Glycine Site (NR1)Partial Agonist~120-150 µM (Est. IC50 for current depression)High: Preserves basal signaling.
L-Phenylalanine Glycine Site (NR1)Weak Antagonist~1.7 mM (Low potency)High: Endogenous, but weak.
MK-801 (Dizocilpine) Ion Channel PoreOpen Channel Blocker~1-10 nM (High potency)Low: Causes vacuolization, psychosis.
5,7-Dichlorokynurenic acid Glycine SiteFull Antagonist~50 nMModerate: Poor BBB penetration.

Technical Note on Stereochemistry: The "DL" formulation is a racemic mixture. The L-isomer is the biologically active eutomer for NMDAR modulation and transport via the Large Neutral Amino Acid (LNAA) carrier. The D-isomer typically exhibits lower affinity and relies on passive diffusion or D-amino acid oxidase clearance.

In Vivo Translation & Pharmacokinetics

Bioavailability and Transport

Unlike many synthetic NMDA antagonists, 3,5-DBr-Phe utilizes the System L (LAT1) transporter to cross the Blood-Brain Barrier (BBB).

  • Absorption: Rapid systemic absorption following Intraperitoneal (IP) injection.

  • Brain Penetration: Facilitated by the halogenated aromatic ring, which increases lipophilicity compared to native phenylalanine.

Efficacy in Disease Models
  • Ischemic Stroke (MCAO Model):

    • Dosing: 30 mg/kg (IP), administered post-occlusion (up to 3 hours).

    • Outcome: Reduces infarct volume by approximately 52% .

    • Correlation: The in vitro reduction of glutamate-induced current directly correlates with the in vivo salvage of penumbral tissue.

  • Seizures (PTZ Model):

    • Outcome: Significantly increases latency to seizures and reduces seizure severity score.

    • Advantage:[3][2][4][5][6] Unlike MK-801, 3,5-DBr-Phe does not induce ataxia or locomotor hyperactivity at therapeutic doses.

The IVIVC Gap Analysis

The correlation between in vitro binding and in vivo outcome is Level A (Linear) regarding mechanism, but Non-Linear regarding potency due to transport competition.

  • Predictive Factor: The in vitro "Intrinsic Activity" (partial agonism level) is the strongest predictor of the in vivo side effect profile.

  • The Transport Bottleneck: In vitro potency (µM range) is lower than MK-801 (nM range), but in vivo efficacy is comparable because 3,5-DBr-Phe is actively transported into the CNS, whereas many high-potency antagonists are P-gp substrates or have poor solubility.

Diagram 1: Mechanistic IVIVC Workflow

IVIVC_Mechanism InVitro In Vitro Input (Patch Clamp) Mech Mechanism: Partial Agonism at Glycine Site InVitro->Mech Defines PK Pharmacokinetics: LAT1 Transport across BBB Mech->PK Stereoselectivity (L-iso) InVivo In Vivo Output (MCAO/PTZ Models) Mech->InVivo Neuroprotection Safety Safety Outcome: No Psychosis/ Ataxia Mech->Safety Preserves Basal Current PK->InVivo Bioavailability InVivo->Safety Correlation

Caption: Causal link between in vitro partial agonism, active transport, and in vivo neuroprotective efficacy without side effects.

Experimental Protocols

Protocol A: In Vitro NMDA Current Modulation (Patch Clamp)

Objective: Determine the inhibitory capacity of 3,5-DBr-Phe on NMDA-evoked currents.

  • Culture: Primary hippocampal neurons (DIV 10-14).

  • Solutions: Extracellular solution (Mg²⁺-free) containing 1 µM TTX and 10 µM Glycine.

  • Application: Apply 100 µM NMDA to elicit baseline current.

  • Challenge: Co-apply 3,5-DBr-DL-Phe (10 µM – 1 mM).

  • Measurement: Record reduction in peak and steady-state current.

  • Validation: Washout should restore >90% of baseline current (demonstrating reversibility).

Protocol B: In Vivo MCAO (Stroke Model) Dosing

Objective: Assess neuroprotection in transient Middle Cerebral Artery Occlusion.

  • Preparation: Dissolve 3,5-DBr-DL-Phe in 0.1 N NaOH, adjust to pH 7.4 with HCl, dilute with saline to 30 mg/mL.

  • Induction: Occlude MCA for 90 minutes using intraluminal filament.

  • Reperfusion: Withdraw filament.

  • Dosing: Administer 30 mg/kg IP immediately upon reperfusion, and again at 2h and 4h post-reperfusion.

  • Readout: TTC staining of brain slices at 24h to calculate infarct volume.

Critical Clarification: The Anti-Sickling Confusion

Warning: Researchers often conflate 3,5-Dibromo-phenylalanine with Acetyl-3,5-dibromosalicylic acid or Phenylalanine Benzyl Ester .

  • Clarification: While Phenylalanine itself has mild anti-sickling properties (inhibiting HbS polymerization), the dibromo derivative is primarily characterized for its neuroactivity .

  • Recommendation: If your primary target is Hemoglobin S polymerization (Sickle Cell Disease), verify if the literature refers to the salicylic acid derivative. For 3,5-DBr-Phe, the validated application is neuroprotection.[5][7][8]

Diagram 2: Comparative Pharmacology

Comparative_Pharm DBrPhe 3,5-Dibromo-DL-Phe GlySite NMDA Glycine Site DBrPhe->GlySite MK801 MK-801 (Dizocilpine) Pore NMDA Ion Pore MK801->Pore Phe L-Phenylalanine (Native) Phe->GlySite Partial Partial Agonist (Modulator) GlySite->Partial Weak Weak Antagonist GlySite->Weak Block Channel Blocker (Full Antagonist) Pore->Block Safe Neuroprotection (No Side Effects) Partial->Safe Toxic Neuroprotection (Psychosis/Ataxia) Block->Toxic Weak->Safe Low Potency

Caption: Pharmacological distinction showing why 3,5-DBr-Phe offers a superior safety profile compared to MK-801.

References

  • Glutamate Receptor Modulation: Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine.[9] (PubMed: 10498829). Link

  • Neuroprotection in Stroke: Neuroprotective action of halogenated derivatives of L-phenylalanine.[7][8] (Stroke, 2008).[10][11] Link

  • Seizure Models: Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. (Br J Pharmacol, 2008). Link

  • Transport Mechanisms: Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa.[12][13] (Life Sci, 1991).[13] Link

  • NMDA Glycine Site Review: The NMDA receptor glycine site: a new target for therapeutic intervention.[1] (Curr Opin Pharmacol).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3,5-Dibromo-DL-phenylalanine as a Chemical Irritant and Potential Sensitizer . While many amino acid derivatives are classified as "low hazard" or "not regulated" under GHS due to a lack of comprehensive toxicological data, the halogenated nature of this compound dictates a higher tier of precautionary handling than standard phenylalanine.

Core Directive: The primary risk vectors are inhalation of fine particulates during weighing and dermal absorption of solubilized forms.

Critical Check Requirement
Primary Hazard Respiratory/Skin/Eye Irritant (Provisional H315, H319, H335)
Glove Standard Nitrile (0.11 mm minimum thickness)
Respiratory Fume Hood required for open handling; N95 if hood unavailable
Waste Stream Halogenated Organic Waste (Do NOT mix with general organics)

Technical Specifications & Risk Profile

To understand the safety requirements, we must first understand the physicochemical properties that drive exposure risks.

PropertyDataOperational Implication
Chemical Name 3,5-Dibromo-DL-phenylalanineTarget compound
CAS Number Refer to specific vendor batch (Commonly unlisted or analog-referenced)Treat as "Substance not fully tested"
Formula C9H9Br2NO2Halogenated organic
Physical State Off-white crystalline powderHigh potential for static-driven dust dispersion
Solubility Low in neutral water; soluble in acidic/basic mediaSolubilization often introduces secondary corrosive hazards (HCl/NaOH)
Mechanism of Risk

The "Senior Scientist" approach requires looking beyond the label. Halogenated amino acids can act as haptens —small molecules that elicit an immune response when attached to a larger carrier (like skin proteins).

  • The Dust Factor: As a dry powder, electrostatic forces can cause the material to "jump" or disperse unexpectedly during weighing.

  • The Halogen Factor: The bromine substituents increase lipophilicity compared to native phenylalanine, potentially enhancing dermal absorption rates.

Tiered PPE Strategy

We employ a Task-Based Risk Management (TBRM) approach. One size does not fit all; protection scales with the energy of the operation.

Diagram 1: Exposure Pathway & Barrier Logic

This diagram illustrates the logical flow of risk and where specific PPE intervenes.

RiskLogic Source Source: 3,5-Dibromo-DL-Phe (Fine Powder) Activity Activity: Weighing/Transfer Source->Activity Vector Vector: Airborne Dust Activity->Vector Static Discharge Gloves Barrier 3: Nitrile Gloves (Dermal Contact) Activity->Gloves Direct Splash Hood Barrier 1: Fume Hood (Engineering Control) Vector->Hood Mask Barrier 2: N95/P2 Resp (If Hood fails) Vector->Mask Hood Breach Receiver Receiver: Researcher Hood->Receiver Filtered (Safe) Mask->Receiver Gloves->Receiver

Caption: Risk propagation path showing Engineering Controls (Green) as the primary defense and PPE (Blue) as the secondary defense.

PPE Selection Matrix
EquipmentSpecificationContext of Use
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Routine synthesis and handling.
Chemical Goggles When handling >10g of powder or during vigorous stirring where splash risk exists.
Hand Protection Nitrile Gloves (4 mil / 0.1mm)Standard handling. Change immediately upon splash.
Double Gloving Recommended when dissolving in hazardous solvents (e.g., DMSO, strong acids).
Body Protection Lab Coat (Cotton/Poly blend)Must be buttoned to the neck.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Mandatory for all weighing operations.
N95 / P2 Respirator Only if weighing outside a hood (not recommended) or during spill cleanup.

Operational Workflow: Step-by-Step

This protocol ensures scientific integrity by preventing cross-contamination while maximizing safety.

Phase A: Preparation & Weighing

The Critical Moment: Static electricity is the enemy here.

  • Environment: Operate inside a chemical fume hood. Ensure the sash is at the working height.

  • Static Control: If available, use an ionizing bar or anti-static gun on the weighing boat before adding the powder. This prevents the "jumping powder" phenomenon common with amino acids.

  • Transfer: Use a clean spatula. Do not pour directly from the stock bottle; transfer small amounts to a secondary container if precise weighing is difficult.

Phase B: Solubilization

3,5-Dibromo-DL-phenylalanine is hydrophobic.

  • Solvent Choice: You will likely use DMSO, dilute HCl, or dilute NaOH.

  • The Exotherm Risk: If using strong acid/base to dissolve, add the solvent slowly to the powder.

  • Labeling: Immediately label the solution. Clear solutions of amino acids look like water—this is a major safety hazard for the next person using the hood.

Phase C: Spill Management
  • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wash the surface with water followed by 70% ethanol.

Diagram 2: Operational Lifecycle

Visualizing the safe movement of the chemical through the lab.

Workflow Start Storage (Dry, Room Temp) Weigh Weighing (Fume Hood + Anti-Static) Start->Weigh Transport in secondary container React Solubilization (DMSO/Acid/Base) Weigh->React Slow addition Waste Disposal (Halogenated Stream) Weigh->Waste Contaminated wipes Use Experimental Use (Peptide Synthesis/Cell Culture) React->Use Use->Waste Segregate

Caption: Lifecycle flow emphasizing the segregation of waste at the end of the process.

Disposal & Decontamination[4][8]

Scientific integrity extends to environmental stewardship. Improper disposal of halogenated compounds can damage incinerator scrubbers or violate EPA/local regulations.

  • Waste Categorization:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bag.

    • Liquid Waste: Collect in a container specifically marked "HALOGENATED ORGANIC WASTE."

    • Why? Halogenated solvents/solutes usually require higher incineration temperatures to prevent the formation of dioxins/furans. Mixing them with non-halogenated solvents (like Acetone/Ethanol) often downgrades the entire waste stream to the more expensive "Halogenated" category, or violates safety protocols.

  • Container Cleaning:

    • Triple rinse empty glass containers with a compatible solvent (e.g., Ethanol) before disposing of the glass. Collect the rinsate as halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Phenylalanine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.